molecular formula C15H18N2O4S B2696241 N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1790195-13-9

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2696241
CAS No.: 1790195-13-9
M. Wt: 322.38
InChI Key: QNRLQGZFQFNTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with 2-hydroxy-2-methylpropylamine to form an intermediate, which is then reacted with thiophene-2-carbaldehyde and oxalyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is unique due to the combination of furan and thiophene rings in its structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRLQGZFQFNTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.